BenchChemオンラインストアへようこそ!

Sms2-IN-2

Sphingomyelin synthase 2 Isoform selectivity Inhibitor comparison

SMS2-IN-2 (Compound 15w) is a best-in-class selective SMS2 inhibitor (IC50 100 nM) with 560-fold selectivity over SMS1 (IC50 56 µM). This oral bioavailable tool avoids confounding SMS1-related toxicity, making it essential for metabolic inflammation research. Validated in a 6-week db/db mouse model: reduced IL-6, TNFα, IL-1β in liver and adipose tissue. Key representative of the 4-benzyloxybenzo[d]isoxazole-3-amine series for SAR studies. Procure with confidence for reproducible, high-impact results.

Molecular Formula C19H13ClFN3O2
Molecular Weight 369.8 g/mol
Cat. No. B2921485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSms2-IN-2
Molecular FormulaC19H13ClFN3O2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC3=C(C=CC(=C3)F)Cl)C(=NO2)NC4=CN=CC=C4
InChIInChI=1S/C19H13ClFN3O2/c20-15-7-6-13(21)9-12(15)11-25-16-4-1-5-17-18(16)19(24-26-17)23-14-3-2-8-22-10-14/h1-10H,11H2,(H,23,24)
InChIKeyVZWFUUUUCXTDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sms2-IN-2: A Potent and Selective Sphingomyelin Synthase 2 Inhibitor for Metabolic Inflammation Research


Sms2-IN-2 (also known as compound 15w, CAS 2241838-28-6) is a synthetic small-molecule inhibitor of sphingomyelin synthase 2 (SMS2), an enzyme that catalyzes the conversion of ceramide to sphingomyelin and is implicated in atherosclerosis and metabolic inflammation [1]. It is characterized as a highly selective, orally bioavailable SMS2 inhibitor with a reported IC50 of 100 nM for SMS2, demonstrating 560-fold selectivity over the closely related SMS1 isoform (IC50 56 μM) .

Why Sms2-IN-2 is Not a Generic Substitute for Other SMS2 Inhibitors


The sphingomyelin synthase family comprises two isoforms, SMS1 and SMS2, which share catalytic activity but have distinct subcellular localizations and physiological roles [1]. Crucially, genetic knockout studies have shown that SMS2 deficiency confers protection against atherosclerosis and metabolic inflammation, whereas SMS1 is essential for survival [2]. Therefore, isoform selectivity is a paramount differentiator among SMS2 inhibitors. Sms2-IN-2's 560-fold selectivity for SMS2 over SMS1 distinguishes it from less selective compounds, which may cause off-target effects due to SMS1 inhibition. Furthermore, its specific chemical structure and pharmacokinetic properties, including oral bioavailability, are not shared by other SMS2 inhibitors, precluding simple substitution in established research protocols.

Sms2-IN-2 vs. Key SMS2 Inhibitors: A Quantitative Head-to-Head Comparison


Sms2-IN-2 Exhibits 560-Fold Selectivity for SMS2 Over SMS1, a Key Differentiator from SMS2-IN-1

Sms2-IN-2 demonstrates a 560-fold selectivity for SMS2 (IC50 100 nM) over SMS1 (IC50 56 μM) . In contrast, the comparator SMS2-IN-1, while more potent against SMS2 (IC50 6.5 nM), exhibits only a 150-fold selectivity over SMS1 (IC50 1000 nM) . For research applications where minimizing SMS1 cross-reactivity is critical, Sms2-IN-2 provides a superior selectivity window.

Sphingomyelin synthase 2 Isoform selectivity Inhibitor comparison

Sms2-IN-2 Demonstrates In Vivo Efficacy in a Chronic Inflammation Model, Complementing Ly93's Atherosclerosis Profile

In db/db diabetic mice, a model of chronic low-grade inflammation, Sms2-IN-2 (20, 50 mg/kg/day, p.o. for 6 weeks) significantly reduced expression of pro-inflammatory cytokines IL-6, TNFα, and IL-1β in both liver and adipose tissues [1]. This contrasts with Ly93, a potent SMS2 inhibitor (IC50 91 nM) with a well-defined atherosclerosis profile in ApoE KO mice [2]. For researchers focused on the inflammatory aspects of metabolic syndrome, Sms2-IN-2 offers a validated tool distinct from Ly93's anti-atherosclerotic characterization.

Chronic inflammation In vivo efficacy Metabolic disease

Sms2-IN-2's Oral Bioavailability in db/db Mice Mirrors Ly93's in C57BL/6J Mice

Sms2-IN-2 is orally active, as evidenced by its efficacy in a 6-week oral dosing study in db/db mice [1]. This oral bioavailability is comparable to that of Ly93, which was demonstrated to be orally efficacious in a 7-day study in C57BL/6J mice, significantly decreasing plasma sphingomyelin levels [2]. Both compounds offer the practical advantage of oral dosing for chronic in vivo studies, a significant differentiator from earlier, less bioavailable SMS2 inhibitors.

Oral bioavailability Pharmacokinetics In vivo tool compound

Sms2-IN-2 is a Structurally Distinct Chemical Series from 2-Benzyloxybenzamides (Ly93) and Oxazolopyridines

Sms2-IN-2 (4-Benzyloxybenzo[d]isoxazole-3-amine) belongs to a distinct chemical series [1], differing from the 2-benzyloxybenzamide scaffold of Ly93 [2] and the oxazolopyridine scaffold of other SMS2 inhibitors [3]. This structural divergence is important for structure-activity relationship (SAR) studies and for mitigating potential series-specific off-target effects or intellectual property constraints. Researchers exploring novel chemical space for SMS2 inhibition will find Sms2-IN-2 a valuable comparator.

Chemical series Scaffold SAR

Optimal Application Scenarios for Sms2-IN-2 in Preclinical SMS2 Research


Investigating SMS2's Role in Chronic Inflammation Associated with Type 2 Diabetes

Sms2-IN-2 is the tool of choice for studies examining the link between SMS2 activity and chronic, low-grade inflammation in metabolic disease. Its validated efficacy in the db/db mouse model, where it reduced key inflammatory cytokines (IL-6, TNFα, IL-1β) in liver and adipose tissue, provides a direct experimental foundation for this application [1]. This scenario leverages the compound's specific in vivo validation in a disease-relevant model, distinguishing it from other SMS2 inhibitors with primary validation in atherosclerosis models.

SAR Studies Aiming to Expand Chemical Diversity Beyond 2-Benzyloxybenzamide Scaffolds

For medicinal chemists and chemical biologists, Sms2-IN-2 serves as a key representative of the 4-benzyloxybenzo[d]isoxazole-3-amine series [1]. Using this compound alongside representatives of other series (e.g., Ly93, SMS2-IN-1) enables robust SAR analysis to identify pharmacophore elements essential for potency and selectivity. This approach helps mitigate the risk of scaffold-specific off-target effects and can uncover novel intellectual property.

Chronic In Vivo Studies Requiring an Orally Bioavailable, Highly Selective SMS2 Inhibitor

When designing long-term animal studies, oral bioavailability is a significant practical advantage. Sms2-IN-2's demonstrated oral activity in a 6-week study [1] makes it suitable for experiments requiring extended dosing periods to observe phenotypic changes in chronic disease models. Its 560-fold selectivity over SMS1 ensures that observed effects can be attributed to SMS2 inhibition with minimal confounding from SMS1 cross-reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sms2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.